N-(4-chlorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide
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Description
N-(4-chlorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide is a useful research compound. Its molecular formula is C20H18ClN5O4 and its molecular weight is 427.85. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antimicrobial Activities
A series of N-aryl substituted phenyl acetamide analogs, with structural similarities to the specified chemical, were synthesized and evaluated for their anticancer and antimicrobial activities. These compounds showed significant inhibition activity against HCT 116 cancer cell line and displayed antimicrobial properties, indicating their potential for therapeutic applications in cancer treatment and infection control (Kumar et al., 2019).
Corrosion Inhibition
Triazine derivatives, related to the chemical , demonstrated effective corrosion inhibition for N80 steel in acidic medium. This suggests their potential application in protecting industrial materials from corrosive damage, highlighting their importance in industrial maintenance and material science (Yadav et al., 2015).
Cytotoxic Activity
Novel poly-substituted imidazo[2,1-c][1,2,4]triazin-6-amine derivatives were synthesized and showed significant cytotoxic activity against various cancer cell lines, including HL60 (human promyelocytic leukemia), MOLT-4 (human T lymphoblastic leukemia), and MCF-7 (human breast adenocarcinoma). This research provides a foundation for the development of new anticancer agents with potential for improved treatment outcomes (Akbarzadeh et al., 2015).
Antiviral Activity
The compound demonstrated significant antiviral activity against human adenovirus 5 and human enterovirus (Echo-9), suggesting its potential as an antiviral agent. This opens avenues for its application in the development of new treatments for viral infections (Sztanke et al., 2007).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O4/c1-30-16-8-6-15(7-9-16)24-10-11-25-18(28)19(29)26(23-20(24)25)12-17(27)22-14-4-2-13(21)3-5-14/h2-9H,10-12H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBJXOSCNRJKHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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